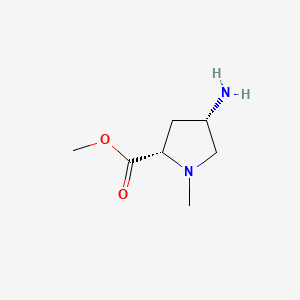

methyl (4S)-4-amino-1-methyl-L-prolinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (4S)-4-amino-1-methyl-L-prolinate is an organic compound with a specific stereochemistry It is a derivative of proline, an amino acid, and features a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4S)-4-amino-1-methyl-L-prolinate typically involves the following steps:

Starting Material: The synthesis begins with L-proline, which is commercially available.

Protection of the Amino Group: The amino group of L-proline is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group.

Methylation: The protected L-proline is then methylated at the 1-position using methyl iodide in the presence of a base like sodium hydride.

Deprotection: The protecting group is removed to yield the free amine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (4S)-4-amino-1-methyl-L-prolinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties:

Methyl (4S)-4-amino-1-methyl-L-prolinate has been investigated for its antiviral activity. Research indicates that derivatives of proline can inhibit viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV). These studies highlight the potential of proline derivatives in developing antiviral therapies, particularly for viruses lacking effective treatments .

Antihypertensive Drug Development:

The compound is also a key intermediate in synthesizing antihypertensive medications. For instance, it plays a role in the production of zofenopril calcium, an angiotensin-converting enzyme inhibitor used to treat hypertension and myocardial infarction. The synthesis process involves several steps that optimize yield and purity, making this compound essential for pharmaceutical applications .

Neuroprotective Effects:

Studies have shown that proline derivatives exhibit neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. The mechanism involves modulating neurotransmitter systems and reducing oxidative stress, which are critical in maintaining neuronal health .

Biochemistry

Protein Synthesis:

this compound can influence protein folding and stability due to its unique conformational properties. Its incorporation into peptides may enhance the structural integrity of proteins, making it a valuable tool in protein engineering .

Enzyme Inhibition:

Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. By modifying enzyme activity, it can be utilized to study metabolic processes and develop new therapeutic strategies targeting metabolic disorders .

Material Science

Polymer Chemistry:

In material science, this compound is explored for its potential in synthesizing novel polymers with specific mechanical and thermal properties. Its ability to form stable bonds with other monomers allows for the development of advanced materials suitable for various applications, including coatings and composites .

Nanotechnology:

The compound's unique structure makes it suitable for use in nanotechnology applications, particularly in creating nanoscale devices or drug delivery systems. Its biocompatibility and ability to interact with biological systems enhance its potential in biomedical applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiviral Activity | Investigated the efficacy of proline derivatives against BVDV and YFV | Identified significant antiviral activity with low cytotoxicity |

| Synthesis of Zofenopril | Explored synthetic routes involving this compound | Developed a high-yield method for producing zofenopril calcium |

| Neuroprotective Effects | Examined the impact of proline derivatives on neuronal health | Demonstrated reduced oxidative stress and improved neuronal function |

Mécanisme D'action

The mechanism of action of methyl (4S)-4-amino-1-methyl-L-prolinate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity. The pathways involved include binding to active sites and altering enzyme conformation, leading to changes in metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (4S)-4-amino-1-methyl-D-prolinate: The enantiomer of the compound with different stereochemistry.

Methyl (4R)-4-amino-1-methyl-L-prolinate: Another stereoisomer with different spatial arrangement.

Methyl (4S)-4-hydroxy-1-methyl-L-prolinate: A hydroxyl derivative with similar structural features.

Uniqueness

Methyl (4S)-4-amino-1-methyl-L-prolinate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties

Activité Biologique

Methyl (4S)-4-amino-1-methyl-L-prolinate, a derivative of proline, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H13N2O2

- Molecular Weight : Approximately 158.201 g/mol

- Structure : Characterized by an amino group at the 4-position and a methyl group at the 1-position, contributing to its chirality and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds, influencing protein structure and function.

- Electrostatic Interactions : These interactions can modulate enzyme activity and cellular signaling pathways.

- Metabolite Release : The ester group can undergo hydrolysis, releasing active metabolites that may exert biological effects.

Biological Activities

This compound exhibits several notable biological activities:

- Neurotransmitter Mimicry : Its structural similarity to neurotransmitters suggests potential roles in mood regulation and cognitive function.

- Ergogenic Effects : Research indicates it may enhance physical performance and recovery during exercise.

- Protein Synthesis : As a proline derivative, it participates in protein synthesis and influences cellular signaling pathways.

Case Studies

- Antimicrobial Activity : A study demonstrated that proline analogs, including this compound, exhibited antimicrobial properties against various pathogens. This highlights its potential as a lead compound in the development of new antibiotics .

- Protein Folding Kinetics : Research on fluorinated proline analogs indicated that modifications at the 4-position can significantly affect the folding kinetics of proteins. Incorporation of such analogs into proteins can accelerate folding rates, suggesting applications in biotechnology and drug design .

- Therapeutic Applications : Investigations into the compound's role as an ergogenic aid have shown promising results in improving athletic performance. Further studies are needed to elucidate its mechanisms and optimize its use in sports medicine.

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C7H13N2O2 | Chirality; amino group at 4-position | Neurotransmitter mimicry; ergogenic effects |

| N-Methylproline | C6H11NO2 | Lacks amino group at 4-position | Limited biological activity |

| Boc-cis-4-amino-L-proline methyl ester hydrochloride | C11H21ClN2O4 | Contains Boc protecting group; used in synthesis | Involved in peptide synthesis |

| 4-Amino-L-proline | C5H10N2O2 | Lacks methyl group; primarily studied for structure | Role in protein structure |

Propriétés

IUPAC Name |

methyl (2S,4S)-4-amino-1-methylpyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDRZXVUQYMTLY-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]1C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.